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molecular formula C9H5NO4 B8275559 4-oxo-4H-3,1-benzoxazine-8-carboxylic acid

4-oxo-4H-3,1-benzoxazine-8-carboxylic acid

Cat. No. B8275559
M. Wt: 191.14 g/mol
InChI Key: VTPYXVCOGCIGNF-UHFFFAOYSA-N
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Patent
US08946247B2

Procedure details

4-oxo-4H-3,1-benzoxazine-8-carboxylic acid derivative (51.5 g; 251.26 mmol) was dissolved in NH4OH (360.0 ml; 6.98 V; 28% solution). Ammonium acetate (77.5 g; 1.005 mmol) was added, and the reaction mixture was heated at 80° C. for 2 h. The reaction mixture was cooled to room temperature and diluted with MeOH (40 mL) then heated for 72 h at 80° C. in a pressure bottle. The reaction mixture was concentrated on the rotary evaporator then cooled on ice and filtered. The solid was dried under vacuum to provide the desired product (33.5 g, 65% yield).
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([C:12]([OH:14])=[O:13])[C:6]=2[N:5]=[CH:4]O1.C([O-])(=O)C.[NH4+:19]>[NH4+].[OH-].CO>[O:1]=[C:2]1[C:7]2[C:6](=[C:11]([C:12]([OH:14])=[O:13])[CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][NH:19]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
O=C1OC=NC2=C1C=CC=C2C(=O)O
Name
Quantity
360 mL
Type
solvent
Smiles
[NH4+].[OH-]
Step Two
Name
Quantity
77.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then heated for 72 h at 80° C. in a pressure bottle
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on the rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
then cooled on ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=NC2=C(C=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 17529.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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